molecular formula C19H21N3O4S2 B2729133 N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1207027-84-6

N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No.: B2729133
CAS No.: 1207027-84-6
M. Wt: 419.51
InChI Key: COUJEXFZXVEDTJ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were analyzed using various techniques. For instance, the yield, melting point, and IR spectrum were determined .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of compounds related to N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide often involves coupling reactions, electrophilic substitution reactions, and the exploration of chemical reactivity of furan and thiazole derivatives. For instance, Aleksandrov and El’chaninov (2017) discuss the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and subsequent electrophilic substitution reactions, highlighting the reactivity of the furan and thiazole moieties in such compounds (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Applications

The molecular and electronic structures of similar compounds are subjects of study, often involving experimental techniques like X-ray diffraction (XRD) and theoretical approaches like density functional theory (DFT). Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, demonstrating the potential for such compounds in pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds with structures similar to this compound are also a significant area of research. Patel et al. (2015) synthesized a novel series of heterocyclic compounds and evaluated their antibacterial and antifungal activities, providing insights into the therapeutic potential of such compounds (Patel, Shah, & Patel, 2015).

Cytotoxic Evaluation and Potential EGFR Inhibitors

The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives for the evaluation of their cytotoxic effects against cancer cell lines represent another pivotal research direction. Zhang et al. (2017) de novo designed a series of such derivatives and assessed their potency against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines, identifying compounds with moderate to excellent potency (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives is related to their anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further optimizing the synthesis process and exploring other potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylpiperidin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-12-6-5-9-22(11-12)28(24,25)17-10-15(26-13(17)2)18(23)21-19-20-14-7-3-4-8-16(14)27-19/h3-4,7-8,10,12H,5-6,9,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUJEXFZXVEDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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